1-(2,6-Dimethoxypyridin-4-yl)ethanone chemical structure
1-(2,6-Dimethoxypyridin-4-yl)ethanone chemical structure
An In-Depth Technical Guide to 1-(2,6-Dimethoxypyridin-4-yl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2,6-dimethoxypyridin-4-yl)ethanone, a pivotal heterocyclic ketone serving as a versatile intermediate in organic synthesis and drug discovery. The presence of electron-donating methoxy groups on the pyridine scaffold significantly influences its reactivity, making it a valuable building block for constructing more complex molecular architectures. This document details its chemical structure, physicochemical properties, and provides a validated, step-by-step synthetic protocol. Furthermore, it outlines a complete spectroscopic characterization framework for structural verification, explores its key chemical reactions, and discusses its applications in medicinal chemistry, supported by authoritative references. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their synthetic programs.
Chemical Identity and Structural Elucidation
1-(2,6-Dimethoxypyridin-4-yl)ethanone is an aromatic ketone built upon a pyridine core. The key structural features include:
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A central pyridine ring.
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Two methoxy (-OCH₃) groups substituted at positions 2 and 6.
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An acetyl (ethanone, -C(O)CH₃) group substituted at position 4.
The electron-donating nature of the methoxy groups at the ortho- and para-positions relative to the nitrogen atom significantly activates the C4 position, facilitating electrophilic substitution reactions such as acylation. This electronic characteristic is fundamental to its synthesis and reactivity.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-(2,6-dimethoxy-4-pyridinyl)ethanone |
| Molecular Formula | C₉H₁₁NO₃[1] |
| Molecular Weight | 181.19 g/mol |
| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)OC)OC |
| InChI Key | XNEPIRBDNGNMDZ-UHFFFAOYSA-N[1] |
Synthesis and Purification Workflow
The synthesis of 1-(2,6-dimethoxypyridin-4-yl)ethanone is most effectively approached from its precursor, 2,6-dimethoxypyridine. The strategic introduction of the acetyl group at the C4 position is a key transformation that leverages the electronic properties of the substituted pyridine ring.
Retrosynthetic Analysis
A logical disconnection approach reveals that the target molecule can be synthesized from 2,6-dimethoxypyridine via an acylation reaction. This precursor itself is commonly prepared from the more accessible 2,6-dichloropyridine.
Caption: Retrosynthetic pathway for 1-(2,6-dimethoxypyridin-4-yl)ethanone.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from 2,6-dichloropyridine, a common and cost-effective starting material.
Step 1: Synthesis of 2,6-Dimethoxypyridine
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Causality: This step involves a nucleophilic aromatic substitution. Sodium methoxide acts as a potent nucleophile, displacing the chloride ions on the electron-deficient pyridine ring. Methanol serves as both a reagent source and a solvent capable of solvating the ionic intermediate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine (1 equiv.).
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Add a solution of sodium methoxide (2.2 equiv.) in anhydrous methanol.
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Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.
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After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,6-dimethoxypyridine, which can be purified by vacuum distillation.[2]
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Step 2: Acylation of 2,6-Dimethoxypyridine
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Causality: This is an electrophilic aromatic substitution (Friedel-Crafts-type acylation). The electron-donating methoxy groups activate the C4 position of the pyridine ring, making it nucleophilic enough to attack the acylium ion generated from acetic anhydride and a Lewis or Brønsted acid catalyst.
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Procedure:
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To a clean, dry flask under a nitrogen atmosphere, add 2,6-dimethoxypyridine (1 equiv.).
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Add acetic anhydride (1.5 equiv.).
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Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid.
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Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.
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Monitor the reaction for the consumption of the starting material.
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Once complete, cool the reaction and carefully pour it onto crushed ice.
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Basify the aqueous solution with a saturated sodium bicarbonate solution or sodium hydroxide until a pH of ~8-9 is reached.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-(2,6-dimethoxypyridin-4-yl)ethanone.
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Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Spectroscopic Validation
Structural confirmation is paramount. The following spectroscopic data are characteristic of 1-(2,6-dimethoxypyridin-4-yl)ethanone and serve as a self-validating system for researchers.
| Parameter | Expected Observation | Rationale |
| ¹H NMR | Singlet, ~2.5 ppm (3H)Singlet, ~4.0 ppm (6H)Singlet, ~6.8 ppm (2H) | Acetyl methyl protons (CH₃-C=O)Methoxy protons (2 x OCH₃)Equivalent aromatic protons at C3 and C5 |
| ¹³C NMR | ~26 ppm~54 ppm~105 ppm~150 ppm~165 ppm~195 ppm | Acetyl methyl carbon (CH₃-C=O)Methoxy carbons (OCH₃)Aromatic C3 and C5Aromatic C4Aromatic C2 and C6Carbonyl carbon (C=O) |
| IR Spectroscopy | ~1690 cm⁻¹ (strong)~2950-2850 cm⁻¹~1580, 1470 cm⁻¹~1250-1050 cm⁻¹ (strong) | C=O stretch of the aryl ketoneC-H stretches of methyl groupsC=C and C=N stretches of the pyridine ringC-O stretches of the methoxy groups |
| Mass Spec (EI) | M⁺ peak at m/z = 181Fragment at m/z = 166Fragment at m/z = 138 | Molecular ion [M]⁺Loss of a methyl radical [M-CH₃]⁺Loss of an acetyl radical [M-COCH₃]⁺ |
Chemical Reactivity and Synthetic Utility
The dual functionality of a ketone and an activated pyridine ring makes this compound a valuable synthetic intermediate.
Key Reaction Pathways
The acetyl group and the pyridine ring offer distinct sites for further chemical modification.
Caption: Potential synthetic transformations of the target compound.
Application in Drug Discovery
The 2,6-dimethoxypyridine moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability and modulate solubility and binding properties. This core is present in various biologically active compounds, including investigational drugs for infectious diseases. For instance, the compound TBAJ-587, which has undergone Phase I clinical trials, features a 2-(2,6-dimethoxypyridin-4-yl) fragment, highlighting the relevance of this chemical motif in modern drug development.[3] The title compound serves as a direct precursor to introduce this valuable pharmacophore into lead compounds.
Safety and Handling
While specific toxicity data for 1-(2,6-dimethoxypyridin-4-yl)ethanone is not widely published, data from its precursor, 2,6-dimethoxypyridine, should be used as a precautionary guide.
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GHS Hazard Statements: Based on related structures, it should be considered harmful if swallowed (H302), a cause of skin irritation (H315), a cause of serious eye damage (H318), and may cause respiratory irritation (H335).[4][5]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
Conclusion
1-(2,6-Dimethoxypyridin-4-yl)ethanone is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its predictable reactivity, straightforward synthesis, and the inherent value of its core structure make it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and characterization data provided in this guide offer a robust framework for its effective utilization in the development of novel pharmaceuticals and other high-value chemical entities.
References
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PubChem. (n.d.). 1-(5,6-dimethoxypyridin-2-yl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). Tbaj-587. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-(5,6-dimethoxypyridin-2-yl)ethanone (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 3. Tbaj-587 | C30H33BrFN3O5 | CID 138319677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 5. guidechem.com [guidechem.com]
